molecular formula C10H16FNO6 B13523844 (2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioicacid

(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioicacid

Cat. No.: B13523844
M. Wt: 265.24 g/mol
InChI Key: VOXIPQVKXGUPBN-RITPCOANSA-N
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Description

(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioic acid is a compound of interest in organic chemistry due to its unique structural features and potential applications. This compound contains a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a fluorine atom, which contribute to its reactivity and utility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for the preparation of tert-butyl esters involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . Another method involves the use of tert-butyl hydroperoxide under metal-free conditions to achieve the desired esterification .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. The use of flow microreactor systems is particularly advantageous for industrial applications due to their efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The fluorine atom and the Boc-protected amino group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioic acid involves its interaction with molecular targets through its functional groups. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties and reactivity compared to other similar compounds. The combination of the Boc-protected amino group and the fluorine atom makes this compound particularly valuable in synthetic chemistry and research applications.

Biological Activity

The compound (2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioic acid , also known as N-Boc-trans-4-fluoro-L-proline, is a significant biochemical reagent with applications in life sciences and medicinal chemistry. This article explores its biological activity, structural characteristics, and relevant research findings.

Basic Information

  • Molecular Formula : C₁₀H₁₆FNO₄
  • Molecular Weight : 233.24 g/mol
  • CAS Number : 203866-14-2
  • Appearance : White to almost white powder
  • Melting Point : 115-119 °C
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 346.0 ± 42.0 °C at 760 mmHg
  • Flash Point : 163.0 ± 27.9 °C

Structural Characteristics

The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in organic solvents. The presence of a fluorine atom at the 4-position of the proline structure significantly influences its biological interactions and activity.

Research indicates that (2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioic acid acts primarily as an agonist for Toll-like receptor 2 (TLR2). TLRs are crucial components of the innate immune system, playing a pivotal role in pathogen recognition and activation of immune responses.

Structure-Activity Relationship (SAR)

Studies have demonstrated that the structural configuration of this compound is critical for its TLR2 agonistic activity. Key findings include:

  • The optimal length of acyl groups and the orientation of ester carbonyl groups are essential for TLR2 activation.
  • Compounds with specific modifications in their structure exhibited varying degrees of biological activity, indicating that minor changes can significantly impact efficacy .

Case Studies

  • Immunological Studies :
    • In vitro assays showed that N-Boc-trans-4-fluoro-L-proline elicited strong CD11b upregulation and p38 MAPK phosphorylation in human neutrophils, suggesting its potential as an immunomodulatory agent .
    • Comparative studies with other TLR agonists revealed that this compound could induce balanced Th1/Th2 immune responses, making it a candidate for vaccine adjuvant development .
  • Pharmacological Applications :
    • The compound has been evaluated in various animal models for its immunization potential, demonstrating promising results in enhancing immune responses without significant pro-inflammatory cytokine release .

Data Table: Biological Activity Summary

Activity TypeObservationsReference
TLR2 AgonismStrong CD11b upregulation
Immune ResponseBalanced Th1/Th2 responses
Cytokine ReleaseMinimal pro-inflammatory cytokines
Pharmacological UsePotential vaccine adjuvant

Properties

Molecular Formula

C10H16FNO6

Molecular Weight

265.24 g/mol

IUPAC Name

(2R,4S)-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid

InChI

InChI=1S/C10H16FNO6/c1-10(2,3)18-9(17)12-6(8(15)16)4-5(11)7(13)14/h5-6H,4H2,1-3H3,(H,12,17)(H,13,14)(H,15,16)/t5-,6+/m1/s1

InChI Key

VOXIPQVKXGUPBN-RITPCOANSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C[C@H](C(=O)O)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(C(=O)O)F)C(=O)O

Origin of Product

United States

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